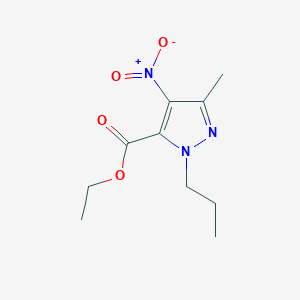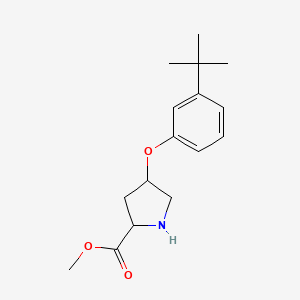![molecular formula C12H18N2S B12107508 N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
N-[1-(Pyridin-3-yl)ethyl]thian-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Pyridin-3-yl)ethyl]thian-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring attached to an ethyl group, which is further connected to a thian-4-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Pyridin-3-yl)ethyl]thian-4-amine can be achieved through several methods. One common approach involves the reaction of 3-pyridyl ethyl bromide with thian-4-amine under basic conditions. The reaction typically takes place in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
N-[1-(Pyridin-3-yl)ethyl]thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thian-4-amine moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, thiols, or halides; often in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[1-(Pyridin-3-yl)ethyl]thian-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of N-[1-(Pyridin-3-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thian-4-amine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the position of the substituent and the nature of the amide linkage.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but are fused with an imidazole ring and contain a bromine atom.
Uniqueness
N-[1-(Pyridin-3-yl)ethyl]thian-4-amine is unique due to its specific combination of the pyridine ring and thian-4-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H18N2S |
|---|---|
分子量 |
222.35 g/mol |
IUPAC 名称 |
N-(1-pyridin-3-ylethyl)thian-4-amine |
InChI |
InChI=1S/C12H18N2S/c1-10(11-3-2-6-13-9-11)14-12-4-7-15-8-5-12/h2-3,6,9-10,12,14H,4-5,7-8H2,1H3 |
InChI 键 |
OJSOUSMULIEWKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=CC=C1)NC2CCSCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)







![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)


![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
